molecular formula C16H13Cl5N2O B12039348 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide CAS No. 324546-00-1

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide

Cat. No.: B12039348
CAS No.: 324546-00-1
M. Wt: 426.5 g/mol
InChI Key: JVZJLYDDXNOJFE-UHFFFAOYSA-N
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Description

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C16H13Cl5N2O. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a benzamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide typically involves the reaction of 2,4-dichloroaniline with 2,2,2-trichloroethyl chloroformate in the presence of a base, followed by the addition of 4-methylbenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions often result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and benzamide group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide is unique due to its specific combination of chlorine atoms and the dichloroanilino group, which confer distinct chemical and biological properties. This makes it particularly valuable for certain research applications where these properties are advantageous .

Properties

CAS No.

324546-00-1

Molecular Formula

C16H13Cl5N2O

Molecular Weight

426.5 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl5N2O/c1-9-2-4-10(5-3-9)14(24)23-15(16(19,20)21)22-13-7-6-11(17)8-12(13)18/h2-8,15,22H,1H3,(H,23,24)

InChI Key

JVZJLYDDXNOJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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